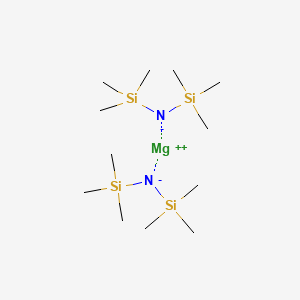
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: is a compound characterized by the presence of three carboxylic acid groups attached to a propene backbone. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond. The compound is labeled with carbon-13 isotopes at the 1, 2, and 3 positions, making it useful for various scientific studies, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid typically involves the incorporation of carbon-13 isotopes into the starting materials. One common method is the carboxylation of a suitable precursor, such as a 13C-labeled propene derivative, under controlled conditions. The reaction may involve the use of catalysts and specific reagents to ensure the correct geometric configuration and isotopic labeling.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the isotopic purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in a saturated tricarboxylic acid.
Substitution: The carboxylic acid groups can participate in substitution reactions, such as esterification or amidation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) under acidic or basic conditions are commonly employed.
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated tricarboxylic acids
Substitution: Esters, amides
Applications De Recherche Scientifique
Chemistry: The isotopic labeling of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid makes it a valuable tool in NMR spectroscopy for studying reaction mechanisms and molecular structures.
Biology: In biological research, the compound can be used as a tracer to study metabolic pathways and enzyme activities involving carboxylic acids.
Industry: In the industrial sector, the compound can be used in the synthesis of specialized materials and as a standard for calibrating analytical instruments.
Mécanisme D'action
The mechanism by which (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid exerts its effects depends on its specific application. In NMR spectroscopy, the carbon-13 isotopes enhance the sensitivity and resolution of the spectra, allowing for detailed structural analysis. In biological systems, the compound can be incorporated into metabolic pathways, where its isotopic labeling allows for precise tracking and quantification of biochemical processes.
Comparaison Avec Des Composés Similaires
(E)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid: The “E” configuration is a geometric isomer with different spatial arrangement around the double bond.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid: The non-labeled version of the compound, lacking the carbon-13 isotopes.
(Z)-prop-1-ene-1,2,3-tricarboxylic acid derivatives: Various esterified or amidated derivatives with different functional groups.
Uniqueness: The unique aspect of (Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid lies in its isotopic labeling, which provides enhanced capabilities for analytical and research applications. The specific geometric configuration (Z) also contributes to its distinct chemical properties and reactivity compared to its isomers and derivatives.
Propriétés
Formule moléculaire |
C6H6O6 |
|---|---|
Poids moléculaire |
180.06 g/mol |
Nom IUPAC |
(Z)-(1,2,3-13C3)prop-1-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/b3-1-/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
GTZCVFVGUGFEME-JFDKUEQDSA-N |
SMILES isomérique |
[13CH2](/[13C](=[13CH]/[13C](=O)O)/[13C](=O)O)[13C](=O)O |
SMILES canonique |
C(C(=CC(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


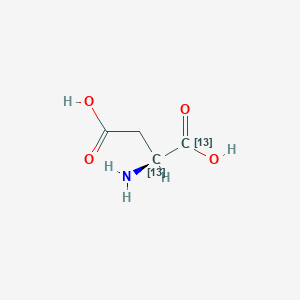
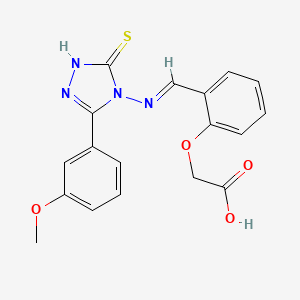

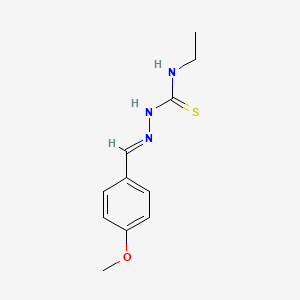
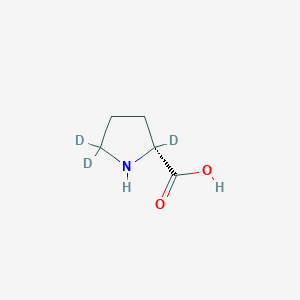

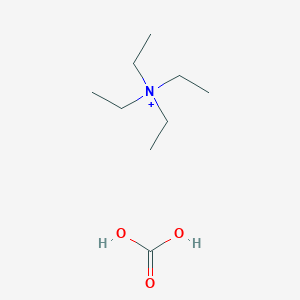
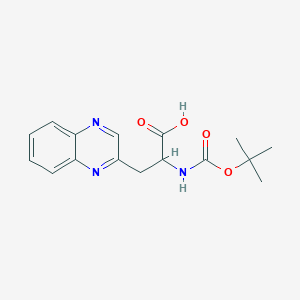
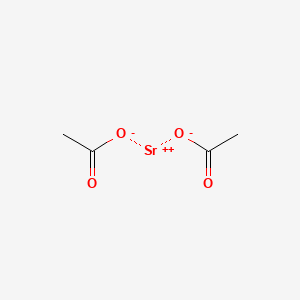

![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
![3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B12056152.png)
